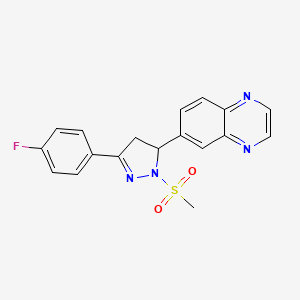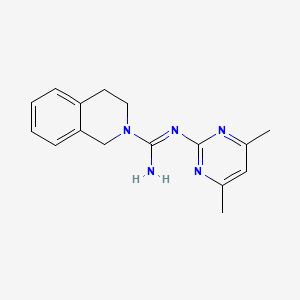
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide, commonly known as DMPCI, is a synthetic compound composed of a pyrimidine and an isoquinoline. DMPCI has been studied in recent years due to its potential applications in the scientific research field. In
科学的研究の応用
Antimicrobial Applications
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide: has been studied for its potential as an antimicrobial agent. The compound’s ability to inhibit the growth of various bacterial and fungal strains has been explored, particularly when synthesized into metal complexes . These complexes have shown increased inhibition compared to the ligand alone, suggesting a promising avenue for developing new antimicrobial therapies.
Anthelmintic Activity
The anthelmintic activity of this compound has also been evaluated, particularly against adult Indian earthworms, Pheretima posthuma . The presence of metal in the synthesized complexes of the compound has been found to enhance its anthelmintic properties, indicating its potential use in treating parasitic worm infections.
Azo Dye Ligand Synthesis
The compound serves as a precursor in the synthesis of azo dye ligands. These ligands, when coupled with metals like Ni(II), Cu(II), and Zn(II), form complexes that have been characterized and studied for their biological activities . The azo group in these dyes plays a crucial role in chelation, allowing for stable complex formation with metal ions.
Drug Design
Due to the emergence of resistant human pathogens, there is a significant interest in the development of novel drugs. The compound’s ability to form stable metal complexes extends the landscape of drug design, enabling novel mechanisms of action . This could lead to the creation of new therapeutic agents with improved efficacy against resistant strains.
Coordination Chemistry
In coordination chemistry, the compound is of interest due to its role as a coordinating ligand. It can form stable complexes with both transitional and non-transitional metal ions, which is essential for the development of new materials and catalysts .
Heterocyclic Chemistry
The compound is a significant attraction for medicinal chemists because of its heterocyclic base. Heterocyclic compounds are known for their wide range of biological activities, and the development of new derivatives is a key area of research .
Antiviral Research
While specific studies on the antiviral applications of this compound were not found in the search results, related pyridine compounds have shown antimicrobial and antiviral activities . This suggests that further research into the antiviral potential of N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide could be fruitful.
Bioactive Compound Development
The compound’s role in the synthesis of bioactive compounds, particularly those with azo dye structures, is noteworthy. Azo dyes have been associated with a variety of biological activities, including herbicidal, anti-inflammatory, and antibacterial properties . This makes the compound a valuable starting point for the development of new bioactive materials.
特性
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-11-9-12(2)19-16(18-11)20-15(17)21-8-7-13-5-3-4-6-14(13)10-21/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZFOFPMHWIWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCC3=CC=CC=C3C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)
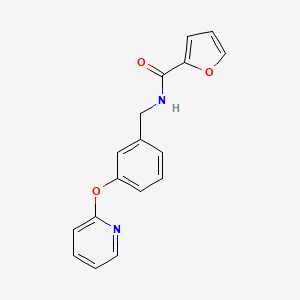
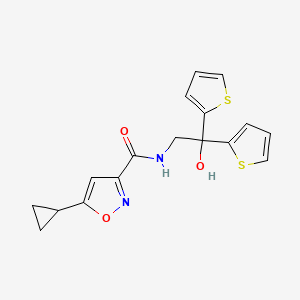

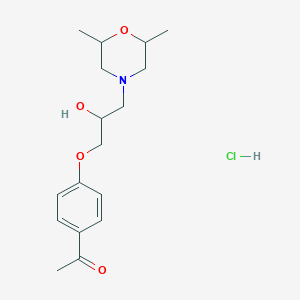
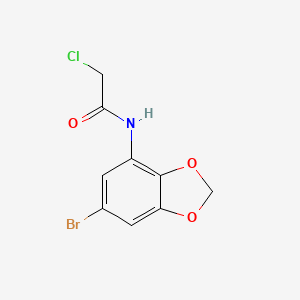
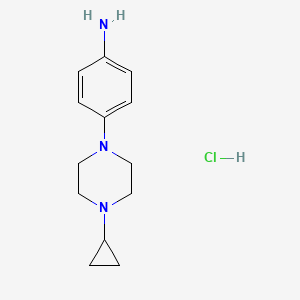
![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)
